2-(4-Bromo-2-nitrophenyl)acetonitrile
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Overview
Description
2-(4-Bromo-2-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H5BrN2O2. It is a derivative of acetonitrile, where the acetonitrile group is substituted with a 4-bromo-2-nitrophenyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-nitrophenyl)acetonitrile typically involves the nitration of benzyl cyanide followed by bromination. The nitration process involves mixing nitric acid and sulfuric acid in a 1:1.5 ratio, cooling the mixture to 0°C, and then slowly adding benzyl cyanide while maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred at 10°C for an hour. The reaction mixture is then poured into crushed ice, filtered, and washed with water until the pH is neutral .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for temperature control and reagent addition is common to maintain consistency and safety during production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-nitrophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agents used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted phenylacetonitriles.
Reduction: Formation of 2-(4-Bromo-2-aminophenyl)acetonitrile.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-(4-Bromo-2-nitrophenyl)acetonitrile is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: In the development of potential drug candidates.
Material Science: As a precursor in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-nitrophenyl)acetonitrile involves its reactivity due to the presence of the nitro and bromo substituents. The nitro group is an electron-withdrawing group, making the compound susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetonitrile: Similar structure but lacks the nitro group.
4-Nitrobenzyl Cyanide: Similar structure but lacks the bromo group.
Uniqueness
2-(4-Bromo-2-nitrophenyl)acetonitrile is unique due to the presence of both bromo and nitro groups, which provide distinct reactivity patterns. This dual functionality allows for a wider range of chemical transformations compared to its similar compounds .
Biological Activity
2-(4-Bromo-2-nitrophenyl)acetonitrile is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound this compound possesses a nitrile functional group attached to a phenyl ring that includes both bromine and nitro substituents. Its chemical formula is C8H5BrN2O2. The presence of these functional groups contributes to its reactivity and biological activity.
Electrophilic Substitution : The compound's electrophilic nature allows it to participate in various chemical reactions, which can lead to interactions with biological targets. The bromine and nitro groups can influence the compound's reactivity, potentially enhancing its ability to interact with nucleophiles in biological systems.
Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of this compound have been studied for their efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest a promising antibacterial profile .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various nitro-substituted compounds demonstrated that those similar to this compound showed potent activity against several bacterial strains. The MIC values ranged significantly depending on the specific structure and substitutions present:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Bacillus subtilis | 4.69 - 22.9 |
Enterococcus faecalis | 8.33 - 23.15 |
These results indicate that the compound could be effective against a range of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial properties, certain derivatives of the compound have shown promising anticancer activity. Research has highlighted that nitro-containing compounds can induce apoptosis in cancer cell lines such as Burkitt’s lymphoma cells, with IC50 values indicating significant cytotoxicity at low concentrations:
Cell Line | IC50 (µM) |
---|---|
Burkitt's lymphoma (MUTU-I) | <10 |
Chronic lymphocytic leukemia (CLL) | <10 |
These findings suggest that the compound may exert its anticancer effects through mechanisms involving the generation of reactive oxygen species (ROS), leading to cell death .
Case Studies
1. Antimicrobial Efficacy : A case study focused on synthesizing various derivatives of nitrophenyl acetonitriles reported significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the nitro group enhanced the overall antimicrobial potency .
2. Anticancer Potential : Another study investigated the effects of nitrostyrenes and related compounds on cancer cell lines, demonstrating their ability to reduce cell viability significantly and modulate tumorigenesis pathways in colon cancer models . This underscores the potential role of similar structures in therapeutic applications.
Properties
IUPAC Name |
2-(4-bromo-2-nitrophenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-2-1-6(3-4-10)8(5-7)11(12)13/h1-2,5H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPDAFQIOVPKPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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